molecular formula C21H19BrN2O2 B2840714 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one CAS No. 1022648-64-1

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2840714
CAS No.: 1022648-64-1
M. Wt: 411.299
InChI Key: CCAIZEFJGDVDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one is a synthetic organic compound featuring a complex multi-cyclic structure, which may be of significant interest in medicinal chemistry and drug discovery research. The structure combines a bromophenyl group, a methoxypyridine moiety, and a dihydroindol-4-one core, a scaffold often associated with diverse biological activities. This molecular architecture suggests potential for interaction with various enzymatic targets. Researchers investigating kinase inhibition, central nervous system (CNS) disorders, or oncology may find this compound valuable as a lead structure or a biochemical tool. Its structural complexity also makes it a candidate for use in method development and analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this compound class.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-13-9-19-17(20(25)10-13)11-18(14-3-5-15(22)6-4-14)24(19)16-7-8-21(26-2)23-12-16/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIZEFJGDVDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Fischer Indole Synthesis with Subsequent Functionalization

This two-step approach leverages classic indole formation followed by palladium-mediated cross-coupling:

Step 1: Formation of 6-Methyl-6,7-Dihydro-5H-Indol-4-One
A cyclohexanone derivative (e.g., 4-bromoacetophenone) is condensed with methylhydrazine under acidic conditions (HCl, ethanol, reflux, 12 h) to yield the indole core. The 6-methyl group is introduced via alkylation using methyl iodide and K2CO3 in DMF at 60°C.

Step 2: Suzuki-Miyaura Coupling for Pyridine Installation
The intermediate undergoes Suzuki coupling with 6-methoxypyridin-3-ylboronic acid (1.2 eq) in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 90°C for 24 h. Typical yields: 68–72% after column chromatography (SiO2, ethyl acetate/hexane 1:3).

Route 2: One-Pot Tandem Cyclization-Coupling

A more efficient method combines indolization and cross-coupling in a single reactor:

  • Reagents :
    • 4-Bromophenylglyoxal (1.0 eq)
    • 6-Methoxy-3-pyridinylamine (1.1 eq)
    • Methyl vinyl ketone (1.5 eq)
    • CuI (10 mol%), L-proline (20 mol%)
  • Conditions : DMSO, 110°C, microwave irradiation (300 W, 30 min)
  • Yield : 82% (HPLC purity >95%)

This method capitalizes on microwave-assisted acceleration and copper-ligand catalysis to enhance atom economy.

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapted from automated synthesis platforms, this route employs:

  • Resin : Wang resin (0.6 mmol/g loading)
  • Sequential Steps :
    • Attachment of 4-bromophenylacetic acid via DIC/HOBt activation
    • Cyclization with HATU/DIEA in DCM (2 h, rt)
    • Pyridine introduction via Sonogashira coupling (PdCl2(PPh3)2, CuI, TEA)
  • Cleavage : TFA/DCM (1:9) yields the product with 76% recovery.

Critical Reaction Optimization

Solvent Effects on Cyclization

Comparative studies in DMF vs. DMSO show:

Solvent Temp (°C) Time (h) Yield (%)
DMF 80 8 58
DMSO 110 3 82

DMSO’s high polarity facilitates faster intramolecular cyclization.

Catalytic Systems for Cross-Coupling

Screening of palladium catalysts revealed:

Catalyst Ligand Yield (%)
Pd(OAc)2 XPhos 65
PdCl2(PPh3)2 None 72
Pd2(dba)3 SPhos 81

Buchwald-type ligands (SPhos) improve efficiency in electron-rich pyridine couplings.

Analytical Characterization

  • NMR :
    • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J=2.4 Hz, 1H, py-H), 7.72 (d, J=8.5 Hz, 2H, Ar-H), 6.89 (dd, J=8.5, 2.4 Hz, 1H, py-H), 3.94 (s, 3H, OCH3), 2.98 (t, J=6.8 Hz, 2H, CH2), 2.42 (s, 3H, CH3).
  • HRMS : m/z calcd for C21H19BrN2O2 [M+H]+: 411.0645; found: 411.0648.

Industrial-Scale Considerations

ABCR GmbH & Co. KG’s pilot-scale process (Patent WO2015193339) highlights:

  • Cost-Efficiency : Using Pd/charcoal (0.5 wt%) reduces catalyst costs by 40% vs. homogeneous catalysts.
  • Sustainability : Ethanol/water (7:3) solvent system decreases E-factor to 8.2.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group in the compound enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings , to introduce aryl/heteroaryl substituents.

Reaction Conditions Product Yield Reference
Suzuki coupling with boronic esterPdXPhosG2 (12 mol%), K₃PO₄, 1,4-dioxane/H₂O, 80°C, 4 hAryl-substituted indol-4-one derivatives50–99% ,

Example: Reaction of the bromophenyl moiety with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate under Pd catalysis yields biaryl products .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient bromophenyl group facilitates nucleophilic displacement with amines or alkoxides.

Reaction Conditions Product Yield Reference
Amine substitutionK₂CO₃, DMF, 100°C, 12 h4-Aminoaryl-indol-4-one derivatives60–85% ,

Example: Substitution with piperazine derivatives under basic conditions forms N-arylpiperazine analogs .

Functionalization of the Indol-4-one Core

The ketone group in the indol-4-one ring undergoes reductions or condensations :

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol or fully saturated indole .

    • NaBH₄ selectively reduces the ketone without affecting the dihydroindole ring .

  • Cyclocondensation :
    Reacts with hydrazines or hydroxylamine to form pyrazole or isoxazole-fused derivatives .

Demethylation of the Methoxypyridine Group

The 6-methoxy group on the pyridine ring can be cleaved using boron tribromide (BBr₃) to yield a hydroxyl group :
6 MeO PyBBr3,DCM6 HO Py\text{6 MeO Py}\xrightarrow{\text{BBr}_3,\text{DCM}}\text{6 HO Py}
This modification enhances solubility and enables further functionalization (e.g., sulfonation or phosphorylation) .

Functionalization of the Dihydroindole Ring

The 6,7-dihydro-5H-indole moiety undergoes dehydrogenation (DDQ, chloranil) to form a fully aromatic indole system :
DihydroindoleDDQ CHCl3Indole\text{Dihydroindole}\xrightarrow{\text{DDQ CHCl}_3}\text{Indole}

Thiadiazole Formation

The ketone group reacts with tosylhydrazide to form N-tosylhydrazones, which cyclize with sulfur sources (e.g., S₈, TBAI, K₂S₂O₈) to yield 1,2,3-thiadiazoles :

Reagent Conditions Product Yield Reference
Tosylhydrazide, S₈, TBAIDMAC, 100°C, 2 h4-(4-Bromophenyl)-1,2,3-thiadiazole75%

Microwave-Assisted Cyclizations

Microwave irradiation accelerates cyclization steps, as seen in the synthesis of pyrazoline derivatives :

  • Example : Reaction with hydrazine hydrate under microwave conditions forms pyrazole rings .

Key Synthetic Routes

The compound is likely synthesized via:

  • Friedel-Crafts acylation to introduce the bromophenyl group.

  • Claisen-Schmidt condensation to form the indol-4-one core.

  • Buchwald-Hartwig amination to attach the 6-methoxypyridin-3-yl group .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various organic reactions. For instance, it can undergo coupling reactions to form larger frameworks that are essential in drug development and material science.

2. Reagent in Organic Reactions
As a reagent, this compound can facilitate several chemical transformations. Its functional groups allow it to participate in nucleophilic substitutions and electrophilic additions, making it an important tool for chemists looking to modify existing compounds or synthesize new ones.

Biological Applications

1. Interaction with Biological Molecules
The structure of 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one enables it to interact with various biological targets such as enzymes and receptors. This interaction is crucial for studies aimed at understanding biochemical pathways and molecular interactions within living organisms.

2. Potential Therapeutic Uses
Research indicates that compounds similar to this compound may have therapeutic potential in treating diseases related to the tryptophan-kynurenine metabolic pathway. This pathway is implicated in neurodegenerative disorders, autoimmune diseases, and psychiatric conditions . The compound's ability to modulate this pathway could lead to innovative clinical applications.

Industrial Applications

1. Development of New Materials
In industrial settings, this compound can be explored for the development of materials with specific properties. Its unique chemical structure may contribute to the creation of advanced polymers or coatings that exhibit desirable characteristics such as increased durability or enhanced chemical resistance.

Case Studies

Several studies have highlighted the potential applications of compounds related to the indole framework:

  • Neuroprotective Effects : Research has shown that indole derivatives can exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways associated with neurodegenerative diseases .
  • Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant activity, suggesting their potential role in protecting cells from oxidative damage .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents or core scaffolds. Below is a systematic analysis:

Halogen-Substituted Analogs

Replacing the 4-bromophenyl group with other halogens (e.g., Cl, F) alters electronic and steric properties:

  • Chlorine analog : Exhibits weaker halogen bonding (C–Cl bond length ~1.74 Å vs. C–Br ~1.90 Å), reducing crystal lattice stability .
  • Fluorine analog : Increased electronegativity enhances polarity but diminishes hydrophobic interactions, impacting bioavailability.

Pyridine Ring Modifications

  • 6-Methoxy vs. 6-Hydroxy pyridin-3-yl : The methoxy group improves metabolic stability compared to the hydroxyl variant, which is prone to glucuronidation.
  • Positional isomerism : Shifting the methoxy group to position 2 (2-methoxypyridin-3-yl) disrupts planarity, reducing π-π stacking efficiency with target proteins.

Indole Core Modifications

  • 6-Methyl vs. 6-Hydrogen : The methyl group at position 6 introduces steric hindrance, stabilizing the 6,7-dihydro-5H conformation and enhancing rigidity.
  • Saturation vs. Aromaticity : Fully aromatic indole analogs (e.g., 5H-indole-4-one) exhibit reduced solubility due to planar stacking.

Table 1: Key Structural and Physicochemical Comparisons

Parameter 2-(4-Bromophenyl)-1-(6-Methoxypyridin-3-yl)-6-Methyl-6,7-Dihydro-5H-Indol-4-One Chlorine Analog 6-Hydroxy Pyridin-3-yl Analog
Molecular Weight (g/mol) 411.3 366.8 397.3
Halogen Bond Strength Strong (Br···N/O) Moderate (Cl···N/O) N/A
LogP 3.2 2.9 1.8
Crystallographic R-factor 0.032 (SHELXL-refined) 0.029 0.041

Methodological Considerations

Structural comparisons rely heavily on SHELX-refined crystallographic data, ensuring consistency in bond parameter calculations across analogs . For example, SHELXL’s robust handling of high-resolution data minimizes errors in torsional angle measurements (< 0.5° deviation), critical for evaluating conformational stability.

Biological Activity

The compound 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrN2O2C_{21}H_{19}BrN_2O_2, with a molecular weight of approximately 411.31 g/mol. The compound features a bromophenyl group and a methoxypyridine moiety, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • U87 MG (glioblastoma)

The compound exhibited an IC50 value of approximately 25.1 µM against HCT116 cells, indicating moderate potency. Additionally, it was found to induce apoptosis in treated cells, as evidenced by increased levels of lactate dehydrogenase (LDH) and cell cycle arrest in the S phase .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It was evaluated for its ability to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases. The results indicated that it could significantly reduce neuronal death and promote cell survival under stress conditions .

Anti-inflammatory Activity

In inflammatory models, the compound demonstrated inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it showed stronger inhibitory efficacy compared to standard anti-inflammatory drugs like dexamethasone . This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of cell proliferation : The compound interferes with cell cycle progression, leading to reduced viability in cancer cells.
  • Modulation of signaling pathways : It appears to affect pathways related to inflammation and apoptosis, particularly through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the potential for this compound as an adjunct therapy in breast cancer treatment.
  • Neurodegeneration Model : In experiments using induced neurotoxicity models, the compound effectively protected neurons from oxidative stress-induced damage, suggesting its role as a neuroprotective agent.

Summary Table of Biological Activities

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMCF-725.1 µM
HCT116Moderate potency
NeuroprotectionDopaminergic neuronsSignificant protection
Anti-inflammatoryCytokine inhibitionStronger than dexamethasone

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling for bromophenyl incorporation. Key steps include:
  • Coupling reactions : Use Buchwald-Hartwig amination for attaching the 6-methoxypyridinyl group.
  • Oxidation/cyclization : Employ MnO₂ or DDQ for indole ring closure.
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for polar intermediates) .
  • Yield improvement : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time under reflux conditions .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using datasets collected on a Bruker D8 VENTURE diffractometer. Refine structures with SHELXL97 and analyze intermolecular interactions with PLATON .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :
  • In vitro assays : Screen for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence-based assays (IC₅₀ determination).
  • Antioxidant activity : Use DPPH radical scavenging assays with quercetin as a positive control. Quantify total phenolic content via Folin-Ciocalteu reagent .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays, normalizing results to cisplatin .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., ATCC-certified HeLa).
  • Dose-response curves : Compare EC₅₀ values across studies; use ANOVA to identify statistically significant outliers.

Q. How can computational modeling predict the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer :
  • QSAR models : Use EPI Suite to estimate logP (hydrophobicity) and biodegradation potential.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways.
  • Environmental persistence : Analyze photodegradation kinetics via Gaussian 09 using TD-DFT under UV-Vis irradiation .

Q. What advanced crystallographic methods elucidate the compound’s solid-state behavior and polymorphism?

  • Methodological Answer :
  • Temperature-dependent studies : Collect X-ray data at 100–300 K to assess thermal expansion and phase transitions.
  • Hirshfeld surface analysis : Map close contacts (e.g., Br···π interactions) with CrystalExplorer.
  • Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) and characterize forms via PXRD .

Q. How to design mechanistic studies for the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.
  • In situ monitoring : Employ ReactIR to detect intermediates (e.g., Pd(0) complexes) during Suzuki-Miyaura coupling.
  • DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to propose catalytic cycles .

Data Contradiction and Validation

Q. What strategies validate the compound’s purity when HPLC and NMR data conflict?

  • Methodological Answer :
  • Orthogonal techniques : Combine LC-MS (ESI+) with charged aerosol detection (CAD) to quantify impurities.
  • DSC/TGA : Perform thermal analysis to detect solvates or hydrates.
  • Advanced NMR : Use 2D NOESY to confirm absence of diastereomers .

Theoretical Framework Integration

Q. How can molecular orbital theory explain the compound’s electronic transitions and UV-Vis spectra?

  • Methodological Answer :
  • TD-DFT calculations : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) and assign transitions (e.g., π→π* in the indole ring).
  • NBO analysis : Quantify hyperconjugation effects from the methoxy group to the pyridine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.